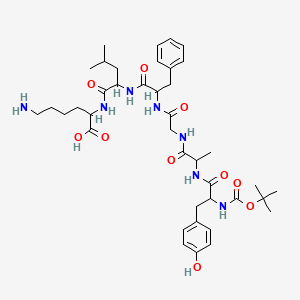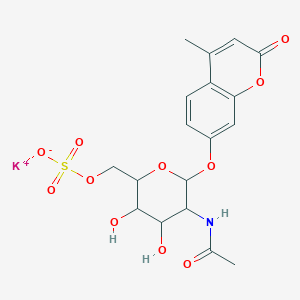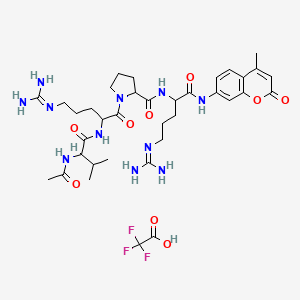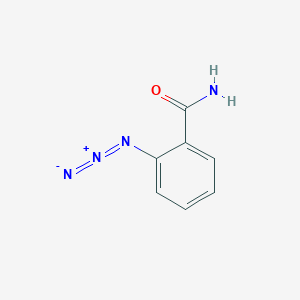
Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH es un péptido sintético compuesto por varios aminoácidos, cada uno protegido por un grupo tert-butoxicarbonilo (Boc). Este compuesto se utiliza en diversas aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH típicamente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El grupo Boc se utiliza para proteger el grupo amino de cada aminoácido durante el proceso de síntesis. Los pasos generales incluyen:
Unión del primer aminoácido: a la resina.
Desprotección: del grupo Boc utilizando ácido trifluoroacético (TFA).
Acoplamiento: del siguiente aminoácido protegido con Boc utilizando un reactivo de acoplamiento como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC).
Repetición: de los pasos de desprotección y acoplamiento hasta que se obtiene la secuencia peptídica deseada.
Escisión: del péptido de la resina utilizando un ácido fuerte como ácido fluorhídrico (HF) o TFA.
Métodos de Producción Industrial
La producción industrial de this compound sigue principios similares, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la consistencia. El uso de técnicas de alto rendimiento y la optimización de las condiciones de reacción son cruciales para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH puede sufrir diversas reacciones químicas, incluyendo:
Desprotección: Eliminación del grupo Boc utilizando ácidos como TFA.
Acoplamiento: Formación de enlaces peptídicos con otros aminoácidos o péptidos.
Oxidación y Reducción: Modificaciones de cadenas laterales de aminoácidos específicos.
Reactivos y Condiciones Comunes
Desprotección: El ácido trifluoroacético (TFA) se utiliza comúnmente.
Acoplamiento: Dicyclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC) son reactivos de acoplamiento típicos.
Oxidación: Peróxido de hidrógeno (H2O2) u otros agentes oxidantes.
Reducción: Borohidruro de sodio (NaBH4) u otros agentes reductores.
Principales Productos
Los principales productos formados a partir de estas reacciones incluyen péptidos desprotegidos, cadenas peptídicas extendidas y péptidos modificados con cadenas laterales oxidadas o reducidas.
Aplicaciones Científicas De Investigación
Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado en el estudio de la síntesis de péptidos y la formación de enlaces peptídicos.
Biología: Employed in the investigation of protein-protein interactions and enzyme-substrate interactions.
Medicina: Utilizado en el desarrollo de fármacos y agentes terapéuticos basados en péptidos.
Industria: Aplicada en la producción de péptidos sintéticos para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH depende de su aplicación específica. En general, los péptidos como este pueden interactuar con objetivos moleculares específicos, como enzimas o receptores, para modular los procesos biológicos. El grupo Boc protege los aminoácidos durante la síntesis, pero se elimina antes de que el péptido ejerza sus efectos.
Comparación Con Compuestos Similares
Compuestos Similares
- Boc-DL-Ala-Gly-OH
- Boc-Gly-Phe-Phe-OMe
- Boc-Tyr-D-Ala-Gly
Unicidad
Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH es único debido a su secuencia específica de aminoácidos y la presencia del grupo protector Boc. Esta combinación permite un control preciso sobre la síntesis y la modificación del péptido, lo que lo hace valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C40H59N7O10 |
|---|---|
Peso molecular |
797.9 g/mol |
Nombre IUPAC |
6-amino-2-[[2-[[2-[[2-[2-[[3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C40H59N7O10/c1-24(2)20-30(36(52)45-29(38(54)55)14-10-11-19-41)46-37(53)31(21-26-12-8-7-9-13-26)44-33(49)23-42-34(50)25(3)43-35(51)32(47-39(56)57-40(4,5)6)22-27-15-17-28(48)18-16-27/h7-9,12-13,15-18,24-25,29-32,48H,10-11,14,19-23,41H2,1-6H3,(H,42,50)(H,43,51)(H,44,49)(H,45,52)(H,46,53)(H,47,56)(H,54,55) |
Clave InChI |
CYNSTRDQLTUBMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![zinc;5-[2,3-dihydroxy-5-[4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate](/img/structure/B12108144.png)

![(4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12108149.png)
![1-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B12108166.png)







